2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an azetidine ring, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the imidazole derivative, which is then reacted with an azetidine derivative under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with an oxazole derivative to yield the final product. The reactions typically require the use of polar solvents, such as dimethylformamide (DMF), and catalysts, such as trifluoroacetic acid (TFA), to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and oxazole rings, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions. Substitution reactions may require the use of polar aprotic solvents and elevated temperatures to achieve high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the oxazole ring may produce oxazolidines. Substitution reactions can lead to a variety of derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazole: A simpler compound with similar imidazole functionality
4-phenyl-1,3-oxazole: Shares the oxazole ring but lacks the additional functional groups
Azetidine derivatives: Compounds with similar azetidine rings but different substituents
Uniqueness
2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)phenyl]-1,3-oxazole is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C18H20N4O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-methyl-4-[4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]sulfonylphenyl]-1,3-oxazole |
InChI |
InChI=1S/C18H20N4O3S/c1-13-19-7-8-21(13)9-15-10-22(11-15)26(23,24)17-5-3-16(4-6-17)18-12-25-14(2)20-18/h3-8,12,15H,9-11H2,1-2H3 |
InChI Key |
GMIVHCBIDHNAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C4=COC(=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.